3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-YL)hydrazino]propanenitrile
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Overview
Description
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile is a chemical compound with the molecular formula C10H10N4O2S and a molecular weight of 250.28 g/mol . This compound is characterized by the presence of a benzisothiazole ring system, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
The synthesis of 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile typically involves the reaction of 3-amino-1,2-benzisothiazole 1,1-dioxide with a suitable hydrazine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion . After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Chemical Reactions Analysis
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile involves its interaction with specific molecular targets and pathways within biological systems . The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-[2-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile can be compared with other similar compounds, such as:
- 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid
- 3-Ethoxy-1,2-benzothiazole 1,1-dioxide
These compounds share the benzisothiazole ring system but differ in their substituents and overall structure . The uniqueness of this compound lies in its specific hydrazino and nitrile functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-6-3-7-12-13-10-8-4-1-2-5-9(8)17(15,16)14-10/h1-2,4-5,12H,3,7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFWPXOGAOERPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NNCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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